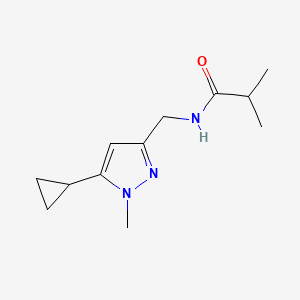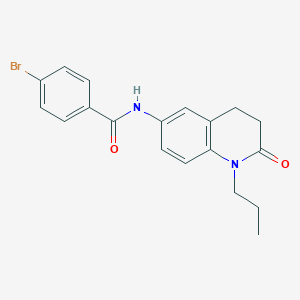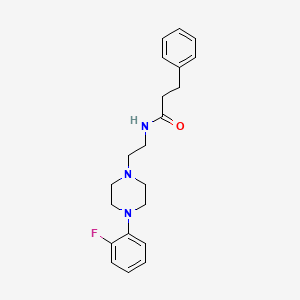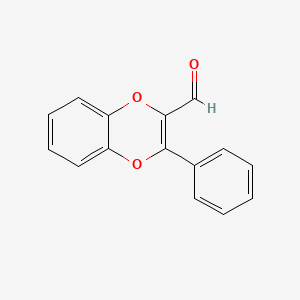
3-Phenyl-1,4-benzodioxine-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phenyl-1,4-benzodioxine-2-carbaldehyde is a chemical compound with the molecular formula C15H10O3 . It has an average mass of 238.238 Da and a monoisotopic mass of 238.062988 Da .
Synthesis Analysis
The synthesis of enantiomerically enriched 1,4-benzodioxanes, which include 3-Phenyl-1,4-benzodioxine-2-carbaldehyde, involves alkyl, aryl, heteroaryl, and/or carbonyl substituents at the 2-position . The starting 1,4-benzodioxines are synthesized via ring closing metathesis using an efficient nitro-Grela catalyst at ppm levels .Molecular Structure Analysis
The molecular structure of 3-Phenyl-1,4-benzodioxine-2-carbaldehyde is represented by the SMILES notation O=CC1=C(Oc2ccccc2O1)c1ccccc1 . The InChI Key for this compound is BQFFKKHQXOJXBD-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
3-Phenyl-1,4-benzodioxine-2-carbaldehyde has a molecular formula of C15H10O3 . Its average mass is 238.238 Da and its monoisotopic mass is 238.062988 Da .Applications De Recherche Scientifique
Synthesis of Novel Heterocycles
A study by Baashen et al. (2017) utilized 3-(Benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde, a compound structurally related to 3-Phenyl-1,4-benzodioxine-2-carbaldehyde, as a precursor for synthesizing novel heterocycles. These were achieved through reactions with various compounds, demonstrating its utility in the creation of diverse chemical structures (Baashen et al., 2017).
Green Chemistry Applications
In the field of green chemistry, Hangarge et al. (2002) explored the use of similar carbaldehydes in Knoevenagel condensation reactions conducted in an ionic liquid. This method offered a more environmentally friendly approach with higher yields and shorter reaction times compared to traditional procedures (Hangarge et al., 2002).
Synthesis of Antioxidant and Anti-inflammatory Compounds
Sudha et al. (2021) synthesized 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives and evaluated them for antioxidant and anti-inflammatory activities. This research highlights the potential of carbaldehyde derivatives in medicinal chemistry, particularly in the development of treatments for inflammation and oxidative stress-related conditions (Sudha et al., 2021).
Antimicrobial Applications
Hamed et al. (2020) synthesized pyrazole derivatives of carbaldehydes and investigated their antimicrobial activity. Their study underscores the potential use of carbaldehyde derivatives in the development of new antimicrobial agents, particularly in combating various bacterial and fungal infections (Hamed et al., 2020).
Organic Photovoltaic Applications
Lee et al. (2008) synthesized a new multibranched crystalline molecule using thiophene-based carbaldehydes for the fabrication of organic photovoltaic (OPV) cells. This study demonstrates the utility of carbaldehyde derivatives in the development of renewable energy technologies, specifically in improving the efficiency of organic solar cells (Lee et al., 2008).
Propriétés
IUPAC Name |
3-phenyl-1,4-benzodioxine-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O3/c16-10-14-15(11-6-2-1-3-7-11)18-13-9-5-4-8-12(13)17-14/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQFFKKHQXOJXBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC3=CC=CC=C3O2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenyl-1,4-benzodioxine-2-carbaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-(2-methoxyphenyl)piperazine-1-carboxamide](/img/structure/B2740672.png)
![2-Chloro-N-[3-(3-methoxyphenyl)cyclobutyl]-N-methylpropanamide](/img/structure/B2740673.png)
![2-(4-((5-ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2740674.png)

![3-(4-methoxyphenyl)-7-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)
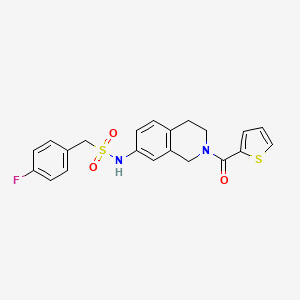
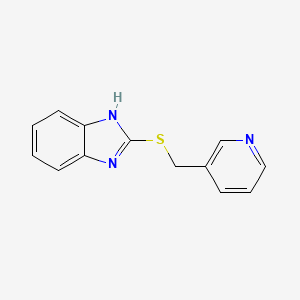
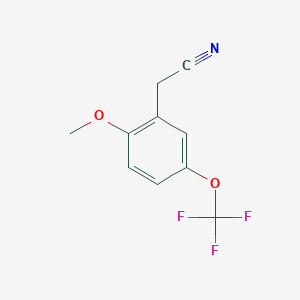
![N-(1-cyanocyclopentyl)-2-{[2-(methanesulfonylmethyl)phenyl]amino}acetamide](/img/structure/B2740685.png)
![2-[4-(Tert-butyl)phenyl]-5-[(4-nitrobenzyl)sulfanyl]-1,3,4-oxadiazole](/img/structure/B2740686.png)
![2-[[4-amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2740687.png)
